3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea
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Overview
Description
3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a fluorine atom and a phenyl group, an azetidine ring, and a urea moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative, followed by fluorination and phenylation.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable amine and an epoxide.
Urea Formation: The final step involves the reaction of the azetidine derivative with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1-[1-(5-chloro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea
- 3-Ethyl-1-[1-(5-bromo-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea
- 3-Ethyl-1-[1-(5-methyl-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea
Uniqueness
The uniqueness of 3-Ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea lies in the presence of the fluorine atom on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-ethyl-1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-3-19-17(24)22(2)13-9-23(10-13)16-14(18)15(20-11-21-16)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOKXMUFLNOJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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